molecular formula C24H25ClN2O5 B2693309 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 951981-38-7

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2693309
CAS RN: 951981-38-7
M. Wt: 456.92
InChI Key: YSSZKBGWWZNERZ-NHDPSOOVSA-N
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Description

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H25ClN2O5 and its molecular weight is 456.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been explored in the context of various synthetic and chemical reactions. For instance, Iwanami et al. (1964) discussed the hydrolysis of similar compounds, providing insights into their chemical behavior under certain conditions (Iwanami et al., 1964). Similarly, Gabriele et al. (2006) synthesized related derivatives through oxidative aminocarbonylation, highlighting the compound's utility in complex chemical syntheses (Gabriele et al., 2006).

Pharmacological Potential

  • Research by Khalil et al. (2010) on new N-substituted imide derivatives, including compounds structurally similar to the one , indicated potential antibacterial properties. This suggests possible applications in developing new antimicrobial agents (Khalil et al., 2010).

Material Science and Luminescence

  • Studies by Roh et al. (2009) on Zn(II)‐chelated complexes based on functionalized benzothiazole derivatives, including compounds similar to the one of interest, explored their photophysical and electroluminescent device properties. This research indicates potential applications in material science, particularly in the development of devices like organic light-emitting diodes (OLEDs) (Roh et al., 2009).

Environmental Chemistry

  • The work of Evans and Dellinger (2005) on the high-temperature oxidation of chlorophenol, which produces compounds structurally related to the compound , provides insights into environmental chemistry and the formation of dioxins (Evans & Dellinger, 2005).

Coordination Polymers and Luminescent Sensors

  • The study by Wang et al. (2019) on Zn(II)-based metal-organic frameworks derived from dicarboxylate ligand and N-donor ligands, including compounds similar to the one , showed potential as luminescent sensors for selective detection of picric acid, indicating applications in sensor technology (Wang et al., 2019).

properties

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O5/c1-2-26-5-7-27(8-6-26)12-19-20(28)4-3-18-22(29)21(32-24(18)19)11-15-9-17(25)10-16-13-30-14-31-23(15)16/h3-4,9-11,28H,2,5-8,12-14H2,1H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSZKBGWWZNERZ-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one

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